molecular formula C15H14N2O4 B5138742 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B5138742
M. Wt: 286.28 g/mol
InChI Key: QVYQESJGNYAWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as MNPD, is a synthetic compound that has been extensively studied for its potential application in various fields of research. MNPD belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the expression of genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have antioxidant properties and to protect against oxidative stress-induced damage in various cell types.

Advantages and Limitations for Lab Experiments

5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions and can be stored for extended periods of time. However, 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability in vivo. It also has limited selectivity for specific targets, which can make it difficult to study its effects on specific biological processes.

Future Directions

There are several future directions for the study of 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Another direction is to study its effects on specific biological processes, such as the regulation of gene expression and cell signaling pathways. Additionally, the development of more selective derivatives of 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione may enhance its potential as a research tool and therapeutic agent.

Synthesis Methods

5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be synthesized by the reaction of 4-nitrobenzaldehyde with 5-methyl-1,3-dimethylbarbituric acid in the presence of a catalytic amount of acetic anhydride. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the isoindole-1,3-dione ring. The product is obtained as a yellow solid with a melting point of 222-224°C.

Scientific Research Applications

5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential application in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9-2-7-12-13(8-9)15(19)16(14(12)18)10-3-5-11(6-4-10)17(20)21/h2-6,12-13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYQESJGNYAWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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